2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO and a molecular weight of 307.39 g/mol . It is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically requires aqueous base such as sodium hydroxide or potassium hydroxide.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2,5-dichloroaniline and trichloroacetic acid.
Scientific Research Applications
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-n-(2,4-dichlorophenyl)acetamide
- 2,2,2-Trichloro-n-(2,6-dichlorophenyl)acetamide
- 2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide
Uniqueness
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
33715-64-9 |
---|---|
Molecular Formula |
C8H4Cl5NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
InChI Key |
WKBFRYPEBOWXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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